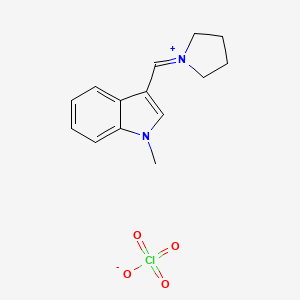
1-(1-Methyl-1H-indol-3-yl)methylenepyrrolidinium perchlorate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Methyl-1H-indol-3-yl)methylenepyrrolidinium perchlorate is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is of particular interest due to its unique structure, which combines an indole moiety with a pyrrolidinium group, making it a valuable subject for various scientific research applications.
Méthodes De Préparation
The synthesis of 1-(1-Methyl-1H-indol-3-yl)methylenepyrrolidinium perchlorate typically involves the reaction of 1-methylindole with pyrrolidine in the presence of a suitable catalyst. The reaction conditions often include the use of a solvent such as dichloromethane or ethanol, and the reaction is carried out at room temperature or under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography .
Analyse Des Réactions Chimiques
1-(1-Methyl-1H-indol-3-yl)methylenepyrrolidinium perchlorate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Applications De Recherche Scientifique
1-(1-Methyl-1H-indol-3-yl)methylenepyrrolidinium perchlorate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mécanisme D'action
The mechanism of action of 1-(1-Methyl-1H-indol-3-yl)methylenepyrrolidinium perchlorate involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biological pathways, resulting in the compound’s observed biological effects .
Comparaison Avec Des Composés Similaires
1-(1-Methyl-1H-indol-3-yl)methylenepyrrolidinium perchlorate can be compared with other indole derivatives such as:
1-(1H-Indol-3-yl)methanol: Known for its use in the synthesis of pharmaceuticals.
1-(1H-Indol-3-yl)ethanone: Used in the development of various organic compounds.
1-(1H-Indol-3-yl)methylamine: Studied for its potential biological activities.
Each of these compounds has unique properties and applications, making this compound a valuable addition to the family of indole derivatives.
Propriétés
Numéro CAS |
74332-90-4 |
|---|---|
Formule moléculaire |
C14H17ClN2O4 |
Poids moléculaire |
312.75 g/mol |
Nom IUPAC |
1-methyl-3-(pyrrolidin-1-ium-1-ylidenemethyl)indole;perchlorate |
InChI |
InChI=1S/C14H17N2.ClHO4/c1-15-10-12(11-16-8-4-5-9-16)13-6-2-3-7-14(13)15;2-1(3,4)5/h2-3,6-7,10-11H,4-5,8-9H2,1H3;(H,2,3,4,5)/q+1;/p-1 |
Clé InChI |
FFVJRYSGWBNECM-UHFFFAOYSA-M |
SMILES canonique |
CN1C=C(C2=CC=CC=C21)C=[N+]3CCCC3.[O-]Cl(=O)(=O)=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


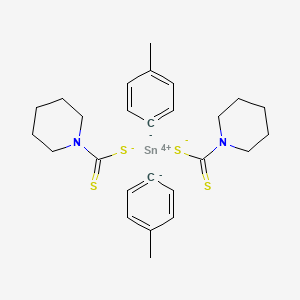
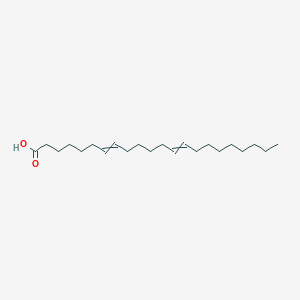
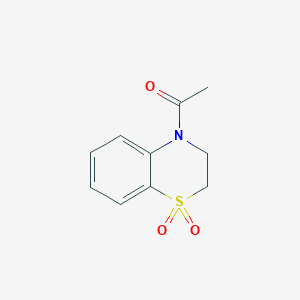
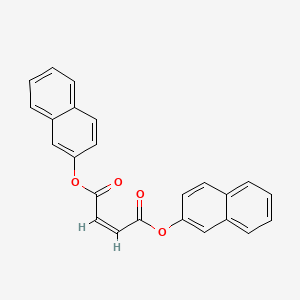
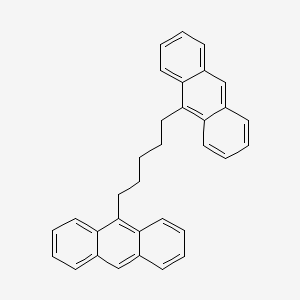


![Methyl 5-[(2-cyanoaziridin-1-yl)methyl]furan-2-carboxylate](/img/structure/B14442792.png)

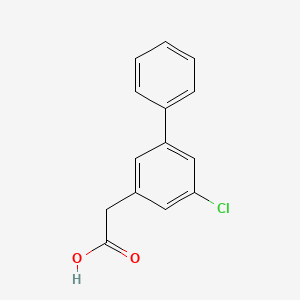
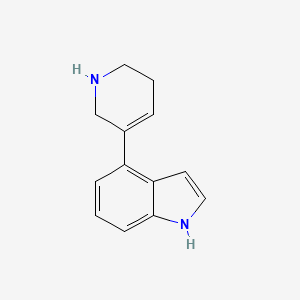


![N''-{3-[(2S,5S)-5-Benzyl-3,6-dioxopiperazin-2-yl]propyl}guanidine](/img/structure/B14442825.png)
